N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Description

The exact mass of the compound N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49364. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Bis(2-chloroethyl)-p-toluenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-chloroethyl)-p-toluenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

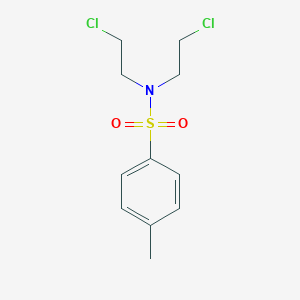

N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVBBIMKLOMGSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194970 |

Source

|

| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-88-2 |

Source

|

| Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42137-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with significant potential in medicinal chemistry and drug development. Its cytotoxic properties, stemming from its ability to crosslink DNA, have made it a subject of interest for anticancer research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a white to cream-colored solid.[1] Its core structure consists of a p-toluenesulfonyl group attached to a nitrogen atom which is further substituted with two 2-chloroethyl groups.

| Property | Value | Reference |

| IUPAC Name | N,N-bis(2-chloroethyl)-4-methylbenzene-1-sulfonamide | [1] |

| Synonyms | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide, NSC 49364 | |

| CAS Number | 42137-88-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [1][2][4] |

| Molecular Weight | 296.21 g/mol | [1][3] |

| Appearance | White to cream powder | [1] |

| Melting Point | 43-50 °C | [3] |

| Solubility | Soluble in Chloroform | [3] |

Synthesis

A detailed experimental protocol for the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is outlined below, based on established patent literature.

Experimental Protocol: Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Methylene dichloride (Dichloromethane)

-

1:9 HCl/water solution

-

Sodium bisulfate

-

Hexane

-

Water

Procedure:

-

In a round-bottom flask, combine Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mole), methylene dichloride (800 mL), and triethylamine (182 mL).

-

Prepare a solution of p-toluenesulfonyl chloride (100 g, 0.524 mole) in methylene dichloride (400 mL).

-

Slowly add the p-toluenesulfonyl chloride solution to the reaction flask over a period of 1 hour at room temperature.

-

After the addition is complete, wash the organic layer with a mixture of 1:9 HCl and water.

-

Separate the organic layer and treat it with sodium bisulfate.

-

Filter the solution to remove any solids.

-

Distill the methylene dichloride atmospherically, followed by vacuum distillation to remove all traces of the solvent.

-

Treat the resulting residue with 600 mL of hexane and stir at room temperature.

-

The product will precipitate out of the solution. Stir the suspension for 1 hour.

-

Filter the precipitates, suck dry, and wash with hexane.

-

Air-dry the final product, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide were not available in the searched literature. Researchers should perform NMR analysis to confirm the structure of the synthesized compound. Expected signals would include aromatic protons of the p-toluenesulfonyl group, the methyl protons, and the methylene protons of the chloroethyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is available in the NIST WebBook database. Key characteristic peaks would include those corresponding to aromatic C-H stretching, aliphatic C-H stretching, S=O stretching of the sulfonamide group, and C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is also available in the NIST WebBook.[2] The fragmentation pattern of sulfonamides typically involves the loss of SO₂ and cleavage of the S-N bond. The molecular ion peak should be observable, and the fragmentation pattern can be used to confirm the structure of the compound.

Mechanism of Action: DNA Alkylation

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide functions as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This alkylation process is central to its cytotoxic effects.

The proposed mechanism involves an initial intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine. Following this initial "mono-alkylation," the second 2-chloroethyl arm can undergo a similar cyclization and react with another DNA base, which can be on the same strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting essential cellular processes like replication and transcription, ultimately leading to cell death.

Caption: Mechanism of DNA alkylation by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Experimental Protocols

General Workflow for a Cytotoxicity Assay

To evaluate the cytotoxic potential of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, can be employed. The following is a generalized workflow.

Caption: A general workflow for determining the cytotoxicity of a compound in vitro.

Conclusion

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a compound of significant interest due to its mechanism of action as a DNA alkylating agent. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and an outline of its biological activity. The provided diagrams illustrate its mechanism of action and a general workflow for its cytotoxic evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and the development of more detailed analytical data, particularly NMR spectra, will be crucial for its advancement in the field of drug discovery.

References

- 1. N,N-Bis(2-chloroéthyl)-p-toluènesulfonamide, tech. 90 %, Thermo Scientific Chemicals 25 g [thermofisher.com]

- 2. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]

- 3. N,N-BIS(2-CHLOROETHYL)-P-TOLUENESULFONAMIDE | 42137-88-2 [chemicalbook.com]

- 4. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]

In-Depth Technical Guide: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

CAS Number: 42137-88-2

Synonyms: NSC 49364, N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a sulfonamide compound featuring a p-toluenesulfonamide structure with two 2-chloroethyl groups attached to the nitrogen atom. This bifunctional alkylating agent has garnered interest in pharmaceutical research for its potential as an antibacterial and anticancer agent. Its mechanism of action is primarily attributed to its ability to crosslink DNA, thereby interfering with cellular processes and leading to cytotoxicity in rapidly dividing cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and known applications of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | |

| Molecular Weight | 296.21 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 43-50 °C | |

| Boiling Point (Predicted) | 409.1 ± 55.0 °C | |

| Density (Estimate) | 1.2228 g/cm³ | |

| Solubility | Soluble in Chloroform | |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place |

Mechanism of Action

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide functions as a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the covalent modification of cellular macromolecules, particularly DNA.

The mechanism involves a two-step process:

-

Aziridinium Ion Formation: The compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the alkylation process.

-

DNA Alkylation and Crosslinking: The electrophilic aziridinium ion then reacts with nucleophilic sites on DNA, with a preference for the N7 position of guanine residues. Being a bifunctional agent, it can react a second time with another guanine residue on the opposite DNA strand, leading to the formation of interstrand crosslinks. This crosslinking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Additionally, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide has been suggested to form DNA-protein crosslinks, further contributing to its cytotoxicity. As a sulfonamide, it may also interfere with folic acid synthesis in bacteria, which is a potential mechanism for its antibacterial activity.

Biological Activity

Experimental Protocols

Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide[3]

This protocol describes a common method for the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Dichloromethane (DCM)

-

Pyridine

-

p-Toluenesulfonyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

1N aqueous hydrochloric acid

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend Bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) and cool the suspension to 0 °C in an ice bath.

-

Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.

-

Allow the reaction mixture to stir for 4 hours at room temperature.

-

Upon completion of the reaction, neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.

-

Extract the organic phase with dichloromethane.

-

Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (from 15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide (30.0 g, 71% yield).

Applications

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide serves as a valuable intermediate in organic synthesis and has been explored for its biological activities.

-

Pharmaceutical Intermediate: It is used as an intermediate in the preparation of other pharmaceutical compounds, such as the antihistamine Cetirizine.

-

Potential Anticancer Agent: As a DNA alkylating agent, it has been investigated for its potential in chemotherapy.

-

Potential Antibacterial Agent: Its sulfonamide structure suggests potential antibacterial properties through the inhibition of folate synthesis.

-

Research Chemical: It is utilized in biochemical and proteomics research due to its ability to alkylate proteins.

Conclusion

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with established synthetic utility and potential therapeutic applications. Its mechanism of action through DNA crosslinking is well-understood, making it a subject of interest in cancer research. While qualitative descriptions of its biological activity are available, a notable gap exists in the public literature regarding specific quantitative data on its cytotoxic and antimicrobial efficacy. Further experimental studies are warranted to fully elucidate its therapeutic potential and to establish detailed dose-response relationships against various cancer cell lines and bacterial strains. This guide provides a foundational understanding of the compound for professionals in the fields of chemical synthesis and drug discovery.

An In-Depth Technical Guide to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Bifunctional Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the formation of DNA monoadducts and inter- and intrastrand cross-links. This activity disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, biological activities, and experimental protocols related to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, serving as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction

Alkylating agents represent one of the earliest and most significant classes of anticancer drugs.[1] Their therapeutic efficacy stems from their ability to introduce alkyl groups into nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1] N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a nitrogen mustard derivative characterized by a p-toluenesulfonamide group, which influences its chemical reactivity and biological properties. The presence of two chloroethyl groups enables it to function as a bifunctional agent, capable of forming covalent cross-links within and between DNA strands.[2] This cross-linking activity is a key determinant of its cytotoxicity.[3] Beyond its potential as an anticancer agent, this compound has also been investigated for its antibacterial properties.[2]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is presented in Table 1.

Table 1: Physicochemical Properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

| Property | Value | Reference |

| CAS Number | 42137-88-2 | [2] |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [2] |

| Molecular Weight | 296.21 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 45-50 °C | [5] |

| Purity | Typically >90% (Technical Grade) to ≥99% (HPLC) | [5] |

Synthesis

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine hydrochloride in the presence of a base.

-

Suspend bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) in a reaction vessel and cool the suspension to 0 °C.

-

Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.

-

Allow the reaction mixture to stir for 4 hours at room temperature.

-

Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate for neutralization.

-

Extract the organic phase with dichloromethane.

-

Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. A reported yield for this method is 71% (30.0 g).[6]

Mechanism of Action: Bifunctional Alkylation and DNA Damage

The biological activity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is attributed to its ability to act as a bifunctional alkylating agent. The mechanism involves the intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine. Following this initial monoalkylation, the second 2-chloroethyl arm can undergo a similar cyclization, leading to a second alkylation event. This can result in the formation of an intrastrand cross-link (between two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (between bases on opposite DNA strands).[2]

The formation of these DNA adducts, particularly interstrand cross-links, poses a significant block to DNA replication and transcription. This triggers cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest, attempts at DNA repair, and ultimately, the induction of apoptosis if the damage is too extensive to be repaired.

Biological Activities

While specific quantitative data for the cytotoxic and genotoxic effects of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide are not extensively reported in publicly available literature, the activities of closely related sulfonamide derivatives provide insights into its potential efficacy.

Anticancer Activity

Studies on various sulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, novel sulfonamide compounds have shown potent activity against breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC₅₀ values in the micromolar to nanomolar range.[7][8] The cytotoxic mechanism of these related compounds often involves the induction of cell cycle arrest and apoptosis.[8] Given its structural features as a bifunctional alkylating agent, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is expected to exhibit similar or even enhanced cytotoxic properties.

Table 2: Cytotoxicity of Structurally Related Sulfonamide Derivatives (for reference)

| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Benzenesulfonamide Derivatives | A549 (Lung) | 1.99 - 6.32 | [9] |

| HeLa (Cervical) | 2.36 - 9.12 | [9] | |

| MCF-7 (Breast) | 2.81 - 8.48 | [9] | |

| Du-145 (Prostate) | 3.52 - 9.87 | [9] | |

| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [10] |

| MCF-7 (Breast) | 2.55 - 5.89 | [10] | |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [11] |

| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [11] | |

| MCF-7 (Breast) | 7.13 ± 0.13 | [11] |

Note: The data in this table are for structurally related compounds and not for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide itself. This information is provided to illustrate the potential cytotoxic range of this class of compounds.

Antibacterial Activity

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide has been reported to possess antibacterial properties.[2] The proposed mechanism of its antibacterial action is through the inhibition of folic acid synthesis, a pathway essential for bacterial growth. This is a common mechanism for sulfonamide-based antibiotics.[2]

Experimental Protocols

This section provides an overview of common experimental protocols that can be employed to evaluate the biological activity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DNA Interstrand Cross-linking Assay

The ability of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide to induce DNA interstrand cross-links can be assessed using various techniques, such as gel-based assays.

-

DNA Substrate: Use a linearized plasmid DNA or a specific DNA oligonucleotide duplex.

-

Cross-linking Reaction: Incubate the DNA substrate with varying concentrations of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in a suitable buffer. The reaction is typically carried out at 37 °C for a defined period.

-

Denaturation: After the incubation, denature the DNA by heating or by adding a denaturing agent (e.g., formamide).

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide or agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

-

Analysis: Non-cross-linked DNA will migrate as single strands, while interstrand cross-linked DNA will remain as a duplex and migrate more slowly. The intensity of the bands can be quantified to determine the efficiency of cross-linking.

Conclusion

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with the potential for development as an anticancer and antibacterial agent. Its mechanism of action, centered on the induction of DNA cross-links, is characteristic of the nitrogen mustard class of compounds. While there is a need for more extensive quantitative studies on its biological activities, the information available on its synthesis and the known efficacy of related sulfonamide derivatives provide a strong foundation for further research. The experimental protocols outlined in this guide offer a starting point for the in-depth evaluation of this and similar compounds. Future investigations should focus on elucidating its specific cellular targets, its efficacy in in vivo models, and its potential for combination therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 42137-88-2 [smolecule.com]

- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N,N-BIS(2-CHLOROETHYL)-P-TOLUENESULFONAMIDE | 42137-88-2 [chemicalbook.com]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Crosslinking Mechanism of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with the capacity to form covalent crosslinks with DNA. This technical guide provides a detailed overview of the molecular mechanisms underpinning its activity, from chemical activation to the cellular responses elicited by the resultant DNA damage. The document includes a summary of its chemical properties, a step-by-step description of the DNA crosslinking process, detailed experimental protocols for the characterization of DNA adducts, and an exploration of the DNA damage response pathways.

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide belongs to the class of nitrogen mustards, which are potent alkylating agents. These compounds are characterized by the presence of two chloroethyl groups attached to a nitrogen atom. This bifunctional nature allows them to form both mono-adducts and crosslinks with biological macromolecules, most notably DNA. The formation of DNA interstrand crosslinks is a particularly cytotoxic lesion, as it physically prevents the separation of DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription. This property is the basis for the use of many nitrogen mustards as chemotherapeutic agents. Understanding the precise mechanism of action of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is crucial for its potential development and application in various research and therapeutic contexts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂S |

| Molecular Weight | 296.21 g/mol |

| CAS Number | 42137-88-2 |

| Appearance | White to cream powder |

| Melting Point | 43-50 °C |

| Boiling Point | 409.1±55.0 °C (Predicted) |

| Density | 1.2228 (rough estimate) |

DNA Crosslinking Mechanism

The DNA crosslinking activity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide proceeds through a series of well-defined steps, which are initiated by an intramolecular cyclization.

Activation via Aziridinium Ion Formation

The mechanism is initiated by an intramolecular nucleophilic attack of the nitrogen atom on the γ-carbon of one of the chloroethyl groups, leading to the displacement of a chloride ion and the formation of a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the reaction with DNA.

First Alkylation Step: Mono-adduct Formation

The highly electrophilic aziridinium ion is susceptible to nucleophilic attack by atoms in the DNA bases. The N7 position of guanine is the most nucleophilic site in DNA and is the primary target for alkylation by nitrogen mustards[1]. The reaction results in the opening of the aziridinium ring and the formation of a covalent bond between the drug and the guanine base, creating a mono-adduct. While other sites on purines and pyrimidines can be alkylated, N7-guanine adducts are the most prevalent.

Second Alkylation Step: Crosslink Formation

Following the formation of the mono-adduct, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then be attacked by a nucleophilic site on another DNA base. If this second alkylation event occurs on the opposite DNA strand, an interstrand crosslink (ICL) is formed. This is often at the N7 position of another guanine residue. Alternatively, if the second alkylation occurs on the same DNA strand, an intrastrand crosslink is formed. The formation of interstrand crosslinks is considered the most cytotoxic lesion induced by bifunctional alkylating agents[2].

Quantitative Data

| Parameter | Typical Range for Nitrogen Mustards | Reference |

| Primary Alkylation Site | N7 of Guanine | |

| Other Alkylation Sites | N1 and N3 of Adenine, N3 of Cytosine | |

| Proportion of Interstrand Crosslinks | 1-5% of total adducts | |

| Half-life of N7-Guanine Adducts | Several hours to days |

Note: These values are for general nitrogen mustards and may vary for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Experimental Protocols

The following are detailed protocols for the detection and characterization of DNA adducts formed by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Gel Electrophoresis for Detection of Interstrand Crosslinks

This protocol is designed to qualitatively and semi-quantitatively assess the formation of interstrand crosslinks in DNA.

5.1.1. Materials

-

Plasmid DNA (e.g., pBR322) or a defined DNA fragment

-

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose

-

TAE or TBE buffer

-

Denaturing solution (e.g., 0.2 M NaOH, 1 mM EDTA)

-

Neutralizing solution (e.g., 0.5 M Tris-HCl, pH 7.5)

-

DNA loading dye

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

5.1.2. Protocol

-

Treatment of DNA:

-

Prepare solutions of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide at various concentrations in an appropriate solvent (e.g., DMSO).

-

Incubate a fixed amount of DNA (e.g., 1 µg) with the alkylating agent in TE buffer at 37°C for a defined period (e.g., 1-24 hours). Include a vehicle control (solvent only).

-

-

Purification of DNA:

-

Remove the unreacted drug by ethanol precipitation or using a spin column purification kit.

-

Resuspend the DNA in TE buffer.

-

-

Denaturation:

-

To an aliquot of the treated DNA, add an equal volume of denaturing solution.

-

Incubate at room temperature for 5-10 minutes to separate the DNA strands.

-

-

Neutralization:

-

Add an equal volume of neutralizing solution to the denatured DNA.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer.

-

Load the denatured and neutralized DNA samples, along with a non-denatured control of the treated DNA and a DNA ladder, into the wells of the gel.

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

-

Staining and Visualization:

-

Stain the gel with a suitable DNA staining agent.

-

Visualize the DNA bands using a UV transilluminator.

-

5.1.3. Expected Results

-

Non-crosslinked DNA will denature into single strands and migrate faster through the gel.

-

Interstrand crosslinked DNA will renature upon neutralization and migrate as a slower band, corresponding to the size of the double-stranded DNA.

-

The intensity of the slower migrating band will be proportional to the extent of interstrand crosslinking.

Mass Spectrometry for Adduct Identification

This protocol outlines the general steps for identifying and characterizing DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.2.1. Materials

-

DNA treated with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (as described in 5.1.2)

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system (e.g., triple quadrupole or Orbitrap mass spectrometer)

-

C18 reverse-phase HPLC column

-

Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

5.2.2. Protocol

-

Enzymatic Digestion of DNA:

-

Digest the treated and purified DNA to individual nucleosides using a cocktail of enzymes. This is typically a multi-step process involving DNase I, followed by nuclease P1 and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto the LC-MS/MS system.

-

Separate the nucleosides using a reverse-phase HPLC column with a suitable gradient of solvents.

-

Analyze the eluting compounds using the mass spectrometer in positive ion mode.

-

-

Adduct Identification:

-

Identify potential adducts by searching for the expected mass-to-charge ratio (m/z) of the modified nucleosides. For example, a guanosine mono-adduct would have an m/z corresponding to the mass of deoxyguanosine plus the mass of the alkylating agent minus HCl.

-

Confirm the identity of the adducts by tandem mass spectrometry (MS/MS). The fragmentation pattern of the adducted nucleoside will show a characteristic neutral loss of the deoxyribose sugar (116 Da), and the remaining fragment will correspond to the modified guanine base.

-

DNA Damage Response

The formation of DNA adducts, particularly interstrand crosslinks, triggers a complex cellular signaling network known as the DNA damage response (DDR). The DDR aims to repair the damage, or if the damage is too extensive, to induce cell cycle arrest or apoptosis.

Recognition of Damage

The initial recognition of DNA adducts formed by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide involves several DNA repair pathways. N7-guanine mono-adducts are typically recognized by the Base Excision Repair (BER) pathway. The larger and more helix-distorting interstrand crosslinks are recognized by components of the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) pathways.

Signaling Cascades

Upon recognition of the DNA damage, a signaling cascade is initiated, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a multitude of downstream targets, including the histone variant H2A.X (forming γH2A.X) and the tumor suppressor protein p53. The phosphorylation of p53 at serine 15 is a key event that stabilizes the protein and enhances its transcriptional activity.

Repair or Apoptosis

Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair. The repair of interstrand crosslinks is a complex process that involves the coordinated action of multiple pathways, including NER, FA, and Homologous Recombination (HR) . If the DNA damage is too severe to be repaired, p53 can trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.

Conclusion

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent that induces cytotoxic DNA interstrand crosslinks through a mechanism involving the formation of a reactive aziridinium ion. The primary site of alkylation is the N7 position of guanine. The resulting DNA damage activates a complex cellular response that can lead to cell cycle arrest, DNA repair, or apoptosis. The experimental protocols detailed in this guide provide a framework for the further investigation of the specific activity of this compound. A deeper understanding of its interactions with DNA and the cellular sequelae will be critical for harnessing its potential in therapeutic and research applications.

References

An In-Depth Technical Guide to the Formation of the Aziridinium Ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the highly reactive aziridinium ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. This key intermediate is responsible for the compound's alkylating properties, which are of significant interest in the fields of medicinal chemistry and drug development, particularly for its potential as an anticancer agent.

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a nitrogen mustard derivative that functions as a bifunctional alkylating agent.[1] Its biological activity is predicated on the in situ formation of a strained, three-membered aziridinium ring. This electrophilic species readily reacts with nucleophiles, most notably the N7 position of guanine residues in DNA, leading to the formation of covalent adducts and subsequent interstrand cross-links.[1][2] This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis, forming the basis of its cytotoxic effects.[3] Understanding the kinetics and mechanism of aziridinium ion formation is therefore critical for the rational design and development of novel therapeutics based on this scaffold.

Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is typically achieved through the reaction of bis(2-chloroethyl)amine hydrochloride with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide[4]

-

Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride (1 equivalent) in dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reagents: Add pyridine (2 equivalents) and p-toluenesulfonyl chloride (1.1 equivalents) sequentially to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the organic phase with dichloromethane.

-

Purification: Wash the combined organic layers sequentially with 1N aqueous hydrochloric acid and deionized water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Final Product: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield N,N-Bis(2-chloroethyl)-p-toluenesulfonamide as a white to light yellow solid.

Summary of Synthesis Data

| Parameter | Value | Reference |

| Starting Materials | Bis(2-chloroethyl)amine hydrochloride, p-Toluenesulfonyl chloride | [4] |

| Solvent | Dichloromethane | [4] |

| Base | Pyridine | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 4 hours | [4] |

| Typical Yield | 71% | [4] |

| Purification | Silica Gel Column Chromatography | [4] |

Aziridinium Ion Formation: Mechanism and Kinetics

The formation of the aziridinium ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide proceeds via an intramolecular nucleophilic substitution (SNi) reaction. The nitrogen atom of the sulfonamide acts as an internal nucleophile, attacking one of the β-chloroethyl carbons and displacing the chloride ion. This cyclization is a concerted process that proceeds through a dynamic transition state.[5]

Experimental Monitoring of Aziridinium Ion Formation

The formation of the transient aziridinium ion can be monitored in situ using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: NMR Monitoring of Aziridinium Ion Formation

-

Sample Preparation: Dissolve a known concentration of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in a suitable deuterated solvent (e.g., acetonitrile-d3) in an NMR tube.

-

NMR Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the disappearance of the signals corresponding to the 2-chloroethyl protons of the starting material and the appearance of new signals corresponding to the protons of the aziridinium ring. The integration of these signals over time allows for the determination of the reaction kinetics.

Spectroscopic Data

The following table summarizes the available spectroscopic data for the parent compound. Specific 1H and 13C NMR data for the aziridinium ion of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a subject for further research.

| Spectroscopic Data | N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | Reference |

| Molecular Formula | C11H15Cl2NO2S | [6] |

| Molecular Weight | 296.21 g/mol | [6] |

| Mass Spectrum (m/z) | Major peaks at 295, 246, 155, 91 | [6] |

| IR Spectrum (cm-1) | Characteristic peaks for S=O stretch, C-N stretch, C-Cl stretch | [6] |

Biological Activity: DNA Alkylation and Signaling Pathway

The highly electrophilic aziridinium ion is the key species responsible for the biological activity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. It readily alkylates nucleophilic sites on DNA, with a preference for the N7 position of guanine.[1] As a bifunctional agent, one molecule can react with two different guanine residues, leading to the formation of DNA interstrand cross-links.[2]

These interstrand cross-links are highly cytotoxic lesions that block DNA replication and transcription.[7][8] The cellular response to this type of DNA damage typically involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint kinase 1 (Chk1) signaling pathway.[3][9] This pathway leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

Conclusion and Future Directions

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide serves as a potent precursor to a highly reactive aziridinium ion, which is the ultimate alkylating agent responsible for its cytotoxic effects. The formation of this intermediate through intramolecular cyclization is a critical step that dictates its biological activity. While the general mechanism is well-understood, further research is warranted to elucidate the specific kinetics of aziridinium ion formation from this particular compound under various physiological conditions. Detailed spectroscopic characterization of the aziridinium ion intermediate would also be invaluable for a more complete understanding of its reactivity and for the development of more effective and selective alkylating agents for therapeutic applications.

References

- 1. Buy N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 42137-88-2 [smolecule.com]

- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifunctional DNA Alkylator 1,3-Bis(2-chloroethyl)-1-nitrosourea Activates the ATR-Chk1 Pathway Independently of the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-BIS(2-CHLOROETHYL)-P-TOLUENESULFONAMIDE | 42137-88-2 [chemicalbook.com]

- 5. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]

- 7. DNA-protein cross-linking and DNA interstrand cross-linking by haloethylnitrosoureas in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Bifunctional DNA alkylator 1,3-bis(2-chloroethyl)-1-nitrosourea activates the ATR-Chk1 pathway independently of the mismatch repair pathway. [scholars.duke.edu]

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent that holds significance in the landscape of cancer research, primarily as a DNA damaging agent.[1] Its structural features, particularly the two chloroethyl groups, enable it to form covalent bonds with biological macromolecules, most notably DNA. This interaction leads to the formation of DNA interstrand crosslinks, a highly cytotoxic lesion that can impede DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] This technical guide provides an in-depth overview of the core applications of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in oncology research, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a review of its therapeutic potential. While this compound is a recognized alkylating agent, comprehensive public data on its specific in vitro cytotoxicity and in vivo efficacy are limited. Therefore, where specific data for the title compound is unavailable, this guide will provide context using closely related sulfonamide derivatives to illustrate the principles of its evaluation.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary anticancer mechanism of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is its function as a DNA alkylating agent. The two reactive chloroethyl groups allow for a two-step reaction with nucleophilic sites on DNA bases, leading to the formation of a covalent bridge between the two strands of the DNA double helix, known as an interstrand crosslink (ICL).[2]

ICLs are particularly cytotoxic lesions because they physically obstruct the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.[2] This blockage of fundamental cellular processes leads to replication stress and the activation of DNA damage response (DDR) pathways.

Induction of p53-Dependent Apoptosis

A critical consequence of the DNA damage induced by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is the activation of the p53 signaling pathway. The tumor suppressor protein p53, often termed the "guardian of the genome," is a key regulator of the cellular response to genotoxic stress.[3] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of target genes involved in cell cycle arrest, DNA repair, and apoptosis.[3] In cases of severe or irreparable DNA damage, as is often the case with ICLs, p53 predominantly pushes the cell towards apoptosis.[4] This is achieved through the increased expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa, which in turn leads to the permeabilization of the mitochondrial outer membrane and the activation of the caspase cascade, culminating in cell death.[5]

Quantitative Data on Anticancer Activity

While specific quantitative data for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is not widely available in public literature, the following tables illustrate the kind of data generated for related sulfonamide derivatives in cancer research. This data serves as a benchmark for the expected potency and efficacy of this class of compounds.

In Vitro Cytotoxicity of Sulfonamide Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro potency of a compound against cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Novel Sulfonamides | MDA-MB-468 | Breast Cancer | < 30 | [6] |

| MCF-7 | Breast Cancer | < 128 | [6] | |

| HeLa | Cervical Cancer | < 360 | [6] | |

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | NCI-H522 | Non-Small Cell Lung Cancer | 0.1 | [7] |

| SK-MEL-2 | Melanoma | 0.1 | [7] |

In Vivo Antitumor Efficacy of a p-Toluenesulfonamide Analog

In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the therapeutic potential of an anticancer compound. The data below is for p-toluenesulfonamide (PTS), a related compound, in a PC-3 prostate cancer xenograft model.

| Treatment Group | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | 101 ± 48 | - | - | [8] |

| PTS | 121 ± 40 | - | 56 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO-containing medium) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide at desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

DNA Interstrand Crosslink Detection: Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand crosslinks. The principle is that crosslinks reduce the extent of DNA migration in an electric field after the induction of random strand breaks.[11]

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate software

Procedure:

-

Cell Preparation: Harvest cells after treatment with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

-

Induction of Strand Breaks: Expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.

-

Embedding in Agarose: Mix the irradiated cells with molten low melting point agarose and cast onto a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail moment compared to the irradiated control indicates the presence of interstrand crosslinks.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[12]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

-

Treatment Administration: Administer N,N-Bis(2-chloroethyl)-p-toluenesulfonamide via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[13]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tumors can be excised for further analysis.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Conclusion and Future Directions

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a classic bifunctional alkylating agent with a well-understood mechanism of action centered on the induction of DNA interstrand crosslinks and subsequent p53-dependent apoptosis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and similar compounds. While specific efficacy data for this particular molecule is not abundant in recent literature, the principles of its action are fundamental to a large class of chemotherapeutic agents. Future research could focus on the synthesis and evaluation of novel derivatives of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide to enhance tumor-specific delivery and reduce off-target toxicities, potentially through conjugation to tumor-targeting moieties. Further elucidation of the specific DNA repair pathways that are activated or inhibited by this compound could also unveil new therapeutic strategies and mechanisms of drug resistance.

References

- 1. Buy N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 42137-88-2 [smolecule.com]

- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53-Dependent Cytoprotective Mechanisms behind Resistance to Chemo-Radiotherapeutic Agents Used in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53-dependent apoptosis suppresses tumor growth and progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a versatile bifunctional alkylating agent that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of piperazine derivatives. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to assist researchers in leveraging this compound for drug discovery and development.

Chemical and Physical Properties

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [1][2] |

| Molecular Weight | 296.21 g/mol | [1] |

| CAS Number | 42137-88-2 | [1] |

| Melting Point | 43-50 °C | [3] |

| Appearance | White to cream solid | [4] |

| Purity | Technical Grade, ~90%; >98.0%(HPLC)(N) | [2] |

Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

The synthesis of the title compound is typically achieved through the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine or its hydrochloride salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Bis(2-chloroethyl)amine Hydrochloride

This procedure is adapted from a patented method for the preparation of efletrizine, where N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide is a key intermediate.[5]

Materials:

-

Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mol)

-

Methylene dichloride (1200 mL total)

-

Triethylamine (182 mL)

-

p-Toluenesulfonyl chloride (100 g, 0.524 mol)

-

Hexane (600 mL)

-

Water

-

1:9 HCl/water solution

-

Sodium bisulfate

Procedure:

-

In a round-bottom flask, combine bis(2-chloroethyl)amine hydrochloride (112.5 g), methylene dichloride (800 mL), and triethylamine (182 mL).

-

Slowly add a freshly prepared solution of p-toluenesulfonyl chloride (100 g) in methylene dichloride (400 mL) to the flask over 1 hour at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (40-43 °C) for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with water and stir for 15 minutes. Separate the layers.

-

Wash the organic layer with a 1:9 mixture of HCl and water. Separate the layers.

-

Treat the organic layer with sodium bisulfate and filter.

-

Distill the methylene dichloride atmospherically and then under vacuum to remove all traces of the solvent.

-

Treat the resulting residue with 600 mL of hexane and stir at room temperature.

-

Stir the isolated precipitates for 1 hour, then filter, suck dry, and wash with hexane.

-

Air dry the product to obtain N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.

Yield: While the specific yield for this protocol is not provided in the source document, a similar preparation of a related compound, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide, reports a yield of 69.0%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Mechanism of Action as a Bifunctional Alkylating Agent

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide acts as a bifunctional alkylating agent, a mechanism shared with other nitrogen mustards.[6] This reactivity is central to its biological activity, including its potential as an anticancer agent.[1] The process involves the intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules like DNA.[1] The bifunctional nature allows for the formation of cross-links, which can be particularly damaging to cancer cells.[1]

Signaling Pathway: DNA Alkylation

Caption: Mechanism of DNA alkylation by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Application as an Intermediate in Piperazine Synthesis

A primary application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is in the synthesis of N-aryl piperazines. This is achieved through a cyclization reaction with anilines. The tosyl group serves as a protecting group for one of the nitrogen atoms in the resulting piperazine ring, which can be removed if desired.

Experimental Protocol: Synthesis of 1-Aryl-4-tosylpiperazines

The following is a general procedure for the synthesis of N-aryl piperazines using a related reagent, bis(2-chloroethyl)amine hydrochloride, which is analogous to the reactions of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.

Materials:

-

Aniline (3.0 mmol)

-

Bis(2-chloroethyl)amine hydrochloride (3.0 mmol)

-

Diethylene glycol monomethyl ether (0.75 mL)

-

Methanol (4 mL)

-

Diethyl ether (150 mL)

-

Sodium carbonate solution

-

Ethyl acetate

Procedure:

-

In a dry nitrogen atmosphere, heat a mixture of the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 6–12 hours.

-

Cool the mixture to room temperature and dissolve it in methanol (4 mL).

-

Add diethyl ether (150 mL) to precipitate the hydrochloride salt of the product.

-

Filter the precipitate and wash with diethyl ether.

-

To obtain the free amine, treat the HCl salt with a sodium carbonate solution and extract with ethyl acetate (2x).

-

Dry the combined organic layers over sodium sulfate and concentrate in vacuo to yield the pure N-aryl piperazine.

Yields: Good to excellent yields are generally obtained for a variety of aniline substrates.[7]

Workflow for Piperazine Synthesis

Caption: General workflow for the synthesis of 1-aryl-4-tosylpiperazines.

Spectroscopic Data

Characterization of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is essential for confirming its identity and purity. Below is a summary of available spectroscopic data.

| Spectroscopic Data | Description |

| Mass Spectrum (EI) | The NIST WebBook provides the electron ionization mass spectrum, which can be used for structural confirmation. |

| IR Spectrum | The NIST WebBook provides the gas-phase infrared spectrum, showing characteristic vibrational modes. |

| ¹H NMR | Predicted ¹H NMR data for a related compound, N-(2-chloroacetyl)-p-toluenesulfonamide, suggests aromatic protons in the range of 7.4-7.9 ppm, a methyl singlet around 2.4 ppm, and methylene protons at approximately 4.2 ppm.[4] |

| ¹³C NMR | Predicted ¹³C NMR data is also available for related structures, which can aid in the structural elucidation of the title compound and its derivatives.[4] |

Conclusion

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a valuable and reactive intermediate with significant applications in the synthesis of nitrogen-containing heterocycles. Its bifunctional nature allows for the construction of complex molecular architectures, most notably piperazine rings, which are prevalent in many biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. Buy N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 42137-88-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]

- 4. L05296.14 [thermofisher.com]

- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for DNA Alkylation using N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are highly reactive molecules that covalently modify biological macromolecules, with DNA being a primary target. The cytotoxic effects of nitrogen mustards are largely attributed to their ability to form monoadducts and inter- and intra-strand cross-links in the DNA double helix. This damage obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Due to these properties, N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and similar compounds are valuable tools in cancer research and for studying the intricate cellular pathways of DNA damage and repair.

This document provides detailed application notes and protocols for the use of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in DNA alkylation studies. It is intended to guide researchers in the design and execution of experiments to investigate the effects of this compound on DNA in vitro and in cellular contexts.

Mechanism of Action

The alkylating activity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is initiated by an intramolecular cyclization of one of the 2-chloroethyl groups, forming a highly strained and electrophilic aziridinium ion. This reactive intermediate then rapidly alkylates a nucleophilic site on a DNA base. The most common target for alkylation by nitrogen mustards is the N7 position of guanine, with the N3 position of adenine being a secondary site.[2] Following the initial monofunctional alkylation, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, which can then react with a second DNA base. If this second reaction occurs on the opposite DNA strand, it results in the formation of a covalent interstrand cross-link (ICL), a highly cytotoxic lesion.

Data Presentation: Quantitative Analysis of DNA Adducts

The formation of DNA adducts can be quantified using various analytical techniques, most notably High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the sensitive and specific detection of modified nucleosides following enzymatic digestion of the DNA. The table below summarizes hypothetical quantitative data that could be obtained from such an experiment, illustrating a dose-dependent increase in DNA adduct formation.

| Concentration of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (µM) | N7-Guanine Monoadducts (per 10⁶ Guanines) | N3-Adenine Monoadducts (per 10⁶ Adenines) | Guanine-Guanine Interstrand Cross-links (per 10⁷ Guanines) |

| 1 | 5.2 ± 0.6 | 1.1 ± 0.2 | 0.3 ± 0.1 |

| 10 | 48.7 ± 5.1 | 9.8 ± 1.3 | 2.9 ± 0.4 |

| 50 | 235.1 ± 21.8 | 45.3 ± 4.9 | 15.6 ± 1.8 |

| 100 | 450.9 ± 42.3 | 89.2 ± 9.5 | 32.1 ± 3.7 |

Note: The data presented in this table is illustrative and intended to demonstrate the type of quantitative results that can be obtained. Actual experimental results may vary.

Experimental Protocols

Safety Precautions: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a hazardous chemical and a suspected carcinogen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste materials must be disposed of according to institutional and national guidelines for hazardous chemical waste.

Protocol 1: In Vitro DNA Alkylation

This protocol describes the direct alkylation of purified DNA in a cell-free system.

Materials:

-

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

-

Purified DNA (e.g., calf thymus DNA, plasmid DNA)

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate, pH 5.2

-

Microcentrifuge tubes

-

Thermomixer or water bath

Procedure:

-

Prepare a stock solution of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.

-

Prepare the DNA solution: Dissolve the purified DNA in the Reaction Buffer to a final concentration of 1 mg/mL.

-

Set up the alkylation reaction: In a microcentrifuge tube, combine the following:

-

DNA solution: 50 µL (50 µg of DNA)

-

Reaction Buffer: Volume to bring the final reaction volume to 100 µL

-

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide stock solution: Add the desired volume to achieve the final target concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, add 1 µL of the 10 mM stock solution).

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 4, 8, or 24 hours) with gentle agitation. The incubation time will influence the extent of alkylation and the formation of cross-links.

-

Stop the reaction and purify the DNA:

-

Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

-

Add 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the DNA.

-

Carefully remove the supernatant.

-

Wash the DNA pellet with 500 µL of 70% ethanol.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Remove the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the alkylated DNA in nuclease-free water or a suitable buffer for downstream analysis.

-

Protocol 2: Analysis of DNA Adducts by HPLC-MS/MS

This protocol outlines the general steps for the quantitative analysis of DNA adducts.

Materials:

-